![molecular formula C6H11ClF3N B1433817 2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride CAS No. 1454690-80-2](/img/structure/B1433817.png)
2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride
Vue d'ensemble
Description
2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride is a chemical compound that has been widely used in scientific research for its unique properties. This compound is synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments. In
Applications De Recherche Scientifique
1. Cyclopropanation and Cycloaddition Applications
The application of 2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride in the field of cyclopropanation and cycloaddition reactions is significant. It serves as a trifluoroethyl carbene source for cyclopropanation and as a 1,3-dipole reagent for dipolar cycloaddition, highlighting its versatility in organic synthesis (Shu‐Wen Duan & W. Xiao, 2016).
2. Synthesis of C-cyclopropylalkylamines
This compound is instrumental in the synthesis of C-cyclopropylalkylamines, as demonstrated in a study involving dimethylzinc-mediated additions of alkenylzirconocenes to aldimines. This results in high yield and excellent diastereoselectivities, offering a method for the production of complex amines (P. Wipf, C. Kendall, & Corey R. J. Stephenson, 2003).
3. Antibacterial Activity
Research on derivatives of 2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride shows promise in antibacterial applications. A series of novel derivatives synthesized from this compound exhibited notable antibacterial activity, indicating its potential in medicinal chemistry (K. Prasad, 2021).
4. Synthesis of Amino Alcohols
The compound plays a role in the synthesis of amino alcohols. An example is the synthesis of 1-Amino-1-hydroxymethylcyclobutane derivatives via intramolecular amination of nonclassical cyclopropylmethyl cation, showcasing its application in generating structurally diverse amines (M. Skvorcova, L. Grigorjeva, & A. Jirgensons, 2017).
5. Cyclopropylation in Medicinal Chemistry
Its use in cyclopropylation reactions, particularly in the synthesis of small molecules containing cyclopropane-heteroatom linkages, is crucial in medicinal chemistry. This is evident in the development of methods for the synthesis of cyclopropyl aryl ethers and amine derivatives (J. Derosa et al., 2018).
Propriétés
IUPAC Name |
2-[1-(trifluoromethyl)cyclopropyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3N.ClH/c7-6(8,9)5(1-2-5)3-4-10;/h1-4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSQTAALEADCBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CCN)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(Trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride | |
CAS RN |
1454690-80-2 | |
| Record name | Cyclopropaneethanamine, 1-(trifluoromethyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1454690-80-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[1-(trifluoromethyl)cyclopropyl]ethan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

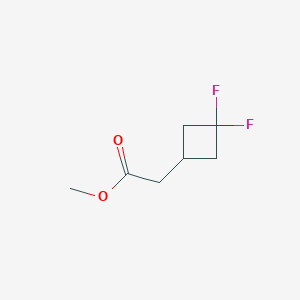
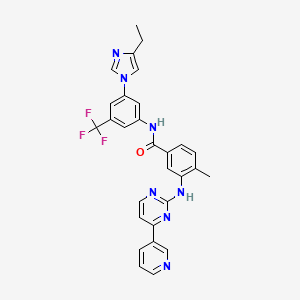
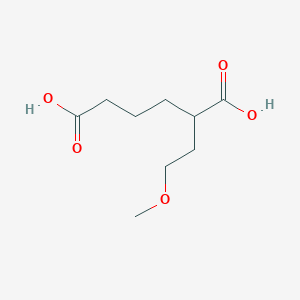
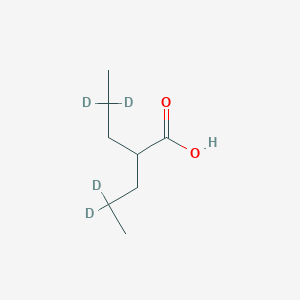
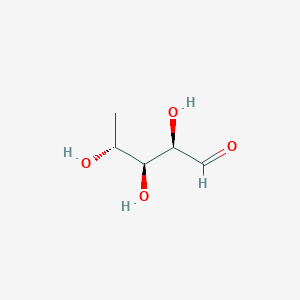
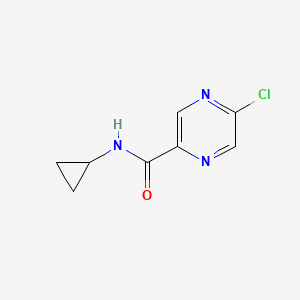
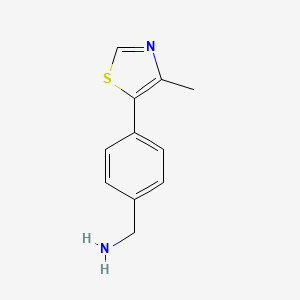
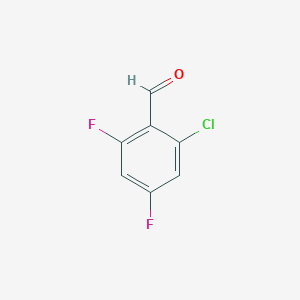
![2-[(Prop-2-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B1433747.png)

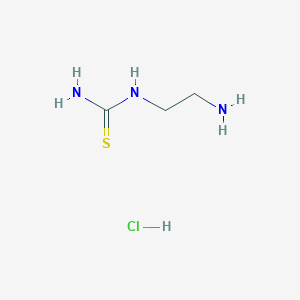
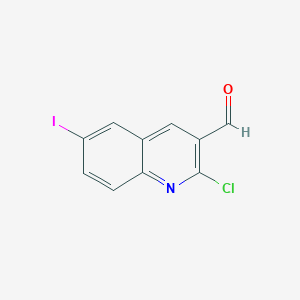
![6,6-Dimethyl-2-azaspiro[3.3]heptane](/img/structure/B1433753.png)
![N-Isobutyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1433756.png)